molecular formula C9H20Cl2N2 B6218200 N-(2-aminoethyl)-N-(cyclopropylmethyl)cyclopropanamine dihydrochloride CAS No. 2742656-47-7

N-(2-aminoethyl)-N-(cyclopropylmethyl)cyclopropanamine dihydrochloride

Cat. No.: B6218200
CAS No.: 2742656-47-7
M. Wt: 227.2
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Description

N-(2-aminoethyl)-N-(cyclopropylmethyl)cyclopropanamine dihydrochloride is a chemical compound that belongs to the class of amines It is characterized by the presence of both cyclopropyl and aminoethyl groups, which may confer unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-N-(cyclopropylmethyl)cyclopropanamine dihydrochloride typically involves the reaction of cyclopropylmethylamine with 2-bromoethylamine hydrobromide under basic conditions. The reaction proceeds through nucleophilic substitution, followed by the formation of the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, solvent, and reaction time would be necessary to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-N-(cyclopropylmethyl)cyclopropanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May be used in studies involving amine metabolism or as a ligand in receptor binding assays.

    Industry: Could be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-N-(cyclopropylmethyl)cyclopropanamine dihydrochloride would depend on its specific biological target. Generally, amines can interact with receptors, enzymes, or other proteins, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-aminoethyl)cyclopropanamine: Lacks the cyclopropylmethyl group, which may result in different chemical and biological properties.

    N-(cyclopropylmethyl)cyclopropanamine: Lacks the aminoethyl group, which may affect its reactivity and applications.

Uniqueness

N-(2-aminoethyl)-N-(cyclopropylmethyl)cyclopropanamine dihydrochloride is unique due to the presence of both cyclopropyl and aminoethyl groups

Properties

CAS No.

2742656-47-7

Molecular Formula

C9H20Cl2N2

Molecular Weight

227.2

Purity

95

Origin of Product

United States

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